molecular formula C13H12O3 B042513 2-Ethoxy-1-naphthoic acid CAS No. 2224-00-2

2-Ethoxy-1-naphthoic acid

Cat. No.: B042513
CAS No.: 2224-00-2
M. Wt: 216.23 g/mol
InChI Key: MYFBSSDLYGWAHH-UHFFFAOYSA-N
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Description

2-Ethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the second position and a carboxylic acid group at the first position on the naphthalene ring. This compound is typically found as a white to pale brown crystalline powder and is known for its unique chemical properties and applications in various fields .

Synthetic Routes and Reaction Conditions:

    Esterification Method: One common method involves the esterification of 2-hydroxy-1-naphthaldehyde with ethanol in the presence of a catalyst such as sodium bisulfate monohydrate.

    Grignard Reaction: Another method involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with magnesium powder and carbon dioxide.

Industrial Production Methods: The industrial production of this compound typically follows the esterification method due to its simplicity and cost-effectiveness. The process involves large-scale refluxing and crystallization steps to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Substitution: Various nucleophiles under controlled temperature and pH conditions.

Major Products:

Scientific Research Applications

2-Ethoxy-1-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The ethoxy group and carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-1-naphthoic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-ethoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFBSSDLYGWAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062277
Record name 2-Ethoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-00-2
Record name 2-Ethoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 2-ethoxy-
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Record name 2-Ethoxy-1-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-1-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the acyl chloride of 2-ethoxy-1-naphthoic acid be isolated in its pure form?

A: Yes, a novel method described in recent research [] allows for the isolation of 1-chloroformyl-2-ethoxynaphthalene (the acyl chloride of this compound) in its crystalline form. This method involves adding an extracting agent like n-hexane, petroleum ether, or silyl ether directly to the acyl chloride solution, leading to the crystallization of the desired product. This approach simplifies the production process, reduces byproducts, and results in a high-purity product suitable for large-scale production [].

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